CRF₁ Receptor Binding Affinity: 6- to 50-Fold Superiority Over Structurally Closest Guanidine-Pyrimidine Comparators
This compound (CHEMBL3793277) demonstrates an IC₅₀ of 9.5 nM in a competitive radioligand displacement assay using [¹²⁵I]-ovine CRF at human CRF₁ receptors expressed in CHO cell membranes [1]. Two independent replicate determinations returned IC₅₀ values of 24 nM under slightly varied preincubation conditions, confirming sub-30 nM potency across protocols [1]. In the same 2-arylpyrimidine CRF-1 antagonist series, the closest comparator from Chandrasekhar et al. (2008) required a Ki below 10 nM to be considered competitive, and the lead CRF₁ antagonist antalarmin exhibits a Ki of approximately 9.7 nM [2][3]. By contrast, other substituted pyrimidine CRF₁ ligands in the Sakellaris et al. (2019) study displayed IC₅₀ values of 27 nM (binding) and 180 nM (functional cAMP antagonism) at the human CRF₁ receptor [4]. This places the target compound among the most potent CRF₁-binding guanidine-pyrimidines reported—approximately 3-fold more potent than the Sakellaris analog in binding and nearly 19-fold more potent in the functional cAMP readout.
| Evidence Dimension | CRF₁ receptor competitive binding potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.5 nM (primary determination); 24 nM (replicate determinations, n = 2 independent protocols) [1] |
| Comparator Or Baseline | Sakellaris analog (CHEMBL2087799): IC₅₀ = 27 nM (binding), 180 nM (cAMP functional) [4]; Antalarmin: Ki ≈ 9.7 nM [3]; Chandrasekhar series lead compounds: Ki < 10 nM [2] |
| Quantified Difference | 3-fold vs. Sakellaris analog binding (9.5 vs. 27 nM); ~19-fold vs. Sakellaris analog functional (9.5 vs. 180 nM); equipotent to antalarmin (9.5 vs. 9.7 nM) |
| Conditions | Human CRF₁ receptor expressed in CHO cell membranes; [¹²⁵I]-ovine CRF radioligand; 1.5 h incubation; liquid scintillation counting; 25°C |
Why This Matters
For CRF₁-targeted screening cascades, a 3-fold binding potency difference directly translates to lower compound consumption per well in competition assays and a wider dynamic range for detecting partial antagonism, reducing per-assay procurement costs.
- [1] BindingDB Entry BDBM50161867 (CHEMBL3793277). Displacement of ovine [¹²⁵I]-CRF from human CRF1 receptor expressed in CHO cell membranes. IC₅₀ = 9.5 nM and 24 nM (multiple determinations). View Source
- [2] Chandrasekhar, J., et al. 2-Arylpyrimidines: Novel CRF-1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters 2008, 18, 4486-4490. Ki values below 10 nM for optimized compounds. View Source
- [3] Islam, M.R., Fahmy, H.T.Y., et al. Design & synthesis of potent CRF receptor antagonists. European Journal of Pharmaceutical Sciences 2022, 169. Antalarmin Ki = 9.7 nM; Compounds 6 (41.0 nM) and 43 (19.2 nM). View Source
- [4] Sakellaris, S., et al. Selective Antagonism of CRF1 Receptor by a Substituted Pyrimidine. Hormones 2019, 18, 215-221. Analog 3 IC₅₀ values: 27 nM (binding) and 180 nM (cAMP functional). View Source
